5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid
Overview
Description
5-Carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound with the CAS Number: 1311315-98-6 . It has a molecular weight of 231.21 . The IUPAC name for this compound is 5-(aminocarbonyl)-1-phenyl-1H-pyrazole-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9N3O3/c12-10(15)9-6-8(11(16)17)13-14(9)7-4-2-1-3-5-7/h1-6H, (H2,12,15) (H,16,17) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
- Summary of the Application: The compound “5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid” and its derivatives have been identified as potential inhibitors of Factor XIa (FXIa), a major target for anticoagulant drug discovery . The inhibition of FXIa is considered beneficial in reducing the risk of bleeding, a common side effect of anticoagulant drugs .
- Methods of Application or Experimental Procedures: The researchers replaced the (E)-3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamide moiety in a known FXIa inhibitor with 5-(3-chlorophenyl)-1H-pyrazole-3-carboxamide . This led to the creation of a new scaffold that fused the privileged fragments into a pharmacophore for FXIa inhibitors . A series of 5-phenyl-1H-pyrazole-3-carboxamide derivatives with different P1, P1’, and P2’ moieties were synthesized and assessed for their FXIa inhibitory potency .
- Results or Outcomes: The structure-activity relationship (SAR) of these derivatives was systematically investigated, leading to the identification of the lead compound 7za . This compound exhibited good in vitro inhibitory potency against FXIa (Ki = 90.37 nM) and excellent in vitro coagulation activities (1.5× aPTT in rabbit plasma = 43.33 μM) . The binding mode of 7za with FXIa was studied, and it was found that the 2-methylcyclopropanecarboxamide group of 7za makes 2 direct hydrogen bonds with Tyr58B and Thr35 in the FXIa backbone, suggesting a highly efficient binding manner .
Safety And Hazards
properties
IUPAC Name |
5-carbamoyl-1-phenylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c12-10(15)9-6-8(11(16)17)13-14(9)7-4-2-1-3-5-7/h1-6H,(H2,12,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQBSCKYDNNCBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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